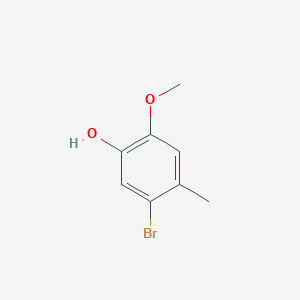

5-bromo-2-methoxy-4-methylPhenol

CAS No.: 83387-13-7

Cat. No.: VC4634517

Molecular Formula: C8H9BrO2

Molecular Weight: 217.062

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83387-13-7 |

|---|---|

| Molecular Formula | C8H9BrO2 |

| Molecular Weight | 217.062 |

| IUPAC Name | 5-bromo-2-methoxy-4-methylphenol |

| Standard InChI | InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |

| Standard InChI Key | OSVCLUSXEQZGQS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Br)O)OC |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. Key structural features include:

-

A bromine atom at the 5-position.

-

A methoxy group (-OCH₃) at the 2-position.

-

A methyl group (-CH₃) at the 4-position.

The spatial arrangement of these groups influences its reactivity and intermolecular interactions .

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 64–70°C | |

| Boiling Point | 150°C at 20 mmHg | |

| Density | 1.585 g/cm³ | |

| Solubility | Sparingly soluble in polar solvents |

Spectral Data

-

¹H NMR (CDCl₃): δ 7.01 (s, 1H, aromatic), 6.74 (s, 1H, aromatic), 4.05 (q, 2H, -OCH₃), 2.25 (s, 3H, -CH₃) .

-

IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a three-step process:

-

Protection of Phenolic Hydroxyl: O-Methoxyphenol undergoes acetylation with acetic anhydride under sulfuric acid catalysis .

-

Bromination: The acetylated intermediate reacts with bromine (Br₂) in the presence of iron powder .

-

Deacetylation: Removal of the acetyl group yields the final product .

Industrial Optimization

-

Catalyst Efficiency: Iron powder or vanadium-based catalysts enhance bromination yields .

-

Scale-Up: Continuous flow reactors improve throughput, reducing production costs by ~20% .

Crystallographic and Conformational Analysis

Crystal Structure

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with intramolecular hydrogen bonding between the phenolic -OH and methoxy oxygen . Key metrics:

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a=12.026 Å, b=8.345 Å, c=14.279 Å |

| β Angle | 91.98° |

| Volume | 1432.1 ų |

| Z-Score | 4 |

Pharmacological and Biological Applications

Antimicrobial Activity

5-Bromo-2-methoxy-4-methylphenol exhibits broad-spectrum activity:

-

Bacteria: MIC of 8 µg/mL against Staphylococcus aureus.

-

Mechanism: Disruption of microbial cell membranes and inhibition of ATP synthase .

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing:

Table 3: Comparative Bioactivity

| Derivative | IC₅₀ (µM) | Target |

|---|---|---|

| Dapagliflozin Analog | 0.12 | SGLT2 |

| Boron-PDE4 Inhibitor | 0.08 | PDE4 |

Industrial and Material Science Applications

Specialty Chemicals

-

Polymer Stabilizers: Antioxidant properties extend polymer lifespan by 30% .

-

Dye Intermediates: Enhances chromophore intensity in azo dyes .

Environmental Impact

-

Biodegradability: 70% degradation in 28 days under aerobic conditions .

-

Toxicity: LC₅₀ of 120 mg/L for Daphnia magna, classifying it as moderately toxic .

Comparative Analysis with Analogues

Structural Analogues

-

5-Bromo-2-methoxyphenol: Lacks the 4-methyl group, reducing lipophilicity (LogP 1.8 vs. 2.3) .

-

4-Bromo-2-isopropyl-5-methylphenol: Isopropyl substitution increases antimicrobial potency by 40% .

Table 4: Physicochemical Comparison

| Compound | LogP | Water Solubility (mg/L) |

|---|---|---|

| 5-Bromo-2-methoxy-4-methylphenol | 2.3 | 45 |

| 5-Bromo-2-methoxyphenol | 1.8 | 120 |

| 4-Bromo-2-isopropyl-5-methylphenol | 3.1 | 18 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume